molecular formula C16H23NO5 B151287 (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid CAS No. 16966-09-9

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Cat. No. B151287
CAS RN: 16966-09-9
M. Wt: 309.36 g/mol
InChI Key: QJYMOTAFFJDTAG-YPMHNXCESA-N
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Description

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, commonly referred to as Bz-TBOB, is an organic chemical compound that has been widely studied due to its potential applications in chemical synthesis and scientific research. Bz-TBOB is a chiral molecule, meaning it has two stereoisomers, which are mirror images of each other. This property makes Bz-TBOB an attractive compound for chemical and biological applications, as the two stereoisomers can interact differently with other molecules.

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with carbonyl and carboxyl functional groups, demonstrates the potential in drug synthesis due to its versatility and economic benefits. It serves as a raw material for direct drug synthesis and for creating derivatives with targeted drug release capabilities, such as paclitaxel-LEV and polymer-betulinic acid-LEV derivatives. Additionally, LEV acts as a linker in pharmaceutical intermediates and can simplify drug synthesis processes by serving as a protective group (Zhang et al., 2021).

Natural Carboxylic Acids in Bioactivity

Research on natural carboxylic acids, including benzoic acid and cinnamic acid, highlights their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships (SAR) of these compounds suggest that features like hydroxyl groups and unsaturated bonds significantly influence their bioactivity, offering insights into designing more effective bioactive molecules (Godlewska-Żyłkiewicz et al., 2020).

Amino Acid Functionalized Quantum Dots

Amino acids have been employed to functionalize quantum dots, enhancing their electronic and optical properties. This functionalization has opened up applications in optoelectronic devices, sensors, and energy storage systems. The use of amino acids provides solubility, sustainability, and biocompatibility to quantum dots, making them suitable for a wide range of applications (Ravi et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMOTAFFJDTAG-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427035
Record name AmbotzZAA1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16966-09-9
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16966-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AmbotzZAA1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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